1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid
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Overview
Description
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid is a complex organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group, and a cyclobutanecarboxylic acid moiety. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-forming methodologies.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base, such as triethylamine, to protect the amine functionality.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected amine, leading to the formation of various derivatives.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Scientific Research Applications
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of agrochemicals and materials science research.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amine can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
1-(Tert-butoxycarbonylamino)cyclopropanecarboxylic acid: This compound lacks the trifluoromethyl group, resulting in different reactivity and biological properties.
1-(Tert-butoxycarbonylamino)-3-methylcyclobutanecarboxylic acid: The presence of a methyl group instead of a trifluoromethyl group alters its chemical and biological behavior.
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclopropanecarboxylic acid: The smaller cyclopropane ring affects the compound’s steric and electronic properties compared to the cyclobutane ring.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-10(7(16)17)4-6(5-10)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPITRHRQFTXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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